molecular formula C22H32F3N3O6 B12372183 (6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide

(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide

Cat. No.: B12372183
M. Wt: 491.5 g/mol
InChI Key: LTCAMZPTBRHGIT-YHUYYLMFSA-N
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Description

The compound (6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure, featuring multiple chiral centers and functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide involves several steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the ketone group could produce an alcohol.

Scientific Research Applications

(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide: can be compared with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

Uniqueness

What sets This compound apart is its unique combination of functional groups and chiral centers, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H32F3N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide

InChI

InChI=1S/C22H32F3N3O6/c1-12(2)7-16(29)20(33)28-11-21(4-5-21)9-15(28)19(32)27-14(8-13-3-6-26-18(13)31)17(30)10-34-22(23,24)25/h12-16,29H,3-11H2,1-2H3,(H,26,31)(H,27,32)/t13-,14-,15-,16+/m0/s1

InChI Key

LTCAMZPTBRHGIT-YHUYYLMFSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CC2(CC2)C[C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)COC(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N1CC2(CC2)CC1C(=O)NC(CC3CCNC3=O)C(=O)COC(F)(F)F)O

Origin of Product

United States

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